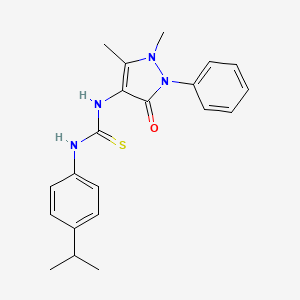

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4OS |

| Molecular Weight | 342.45 g/mol |

| CAS Number | 101937-73-9 |

The structure features a thiourea group linked to a pyrazole derivative, which contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that thiourea derivatives exhibit potent antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various pathogenic bacteria. A study demonstrated that certain thiourea compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to lower values depending on the specific structure and substituents present .

2. Anticancer Activity

Thiourea derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance, derivatives with similar structures have exhibited IC50 values ranging from 1.29 to 20 μM against various cancer types, including breast and prostate cancers . The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and apoptosis.

3. Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies have indicated that thiourea derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-17 in cellular models, with IC50 values in the nanomolar range . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Modifications in the pyrazole and thiourea moieties can significantly influence their potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to targets |

| Variation in alkyl groups | Impacts solubility and bioavailability |

| Introduction of electron-withdrawing groups | Enhances anticancer activity |

Study 1: Antibacterial Efficacy

A recent study synthesized various thiourea compounds and tested their antibacterial efficacy against clinical isolates of E. coli and S. aureus. The results indicated that compounds with a specific substitution pattern on the pyrazole ring exhibited superior antibacterial activity compared to others, highlighting the importance of structural optimization .

Study 2: Anticancer Mechanisms

In another investigation, a series of thiourea derivatives were evaluated for their effects on breast cancer cell lines. The most active compound demonstrated an ability to induce apoptosis through the mitochondrial pathway, suggesting that modifications leading to enhanced interaction with apoptotic proteins could yield more effective anticancer agents .

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Recent studies have highlighted the potential of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(4-isopropylphenyl)thiourea as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. In silico molecular docking studies have indicated that this compound may effectively bind to the active site of 5-lipoxygenase, suggesting its utility in developing anti-inflammatory drugs .

Case Study: Molecular Docking Analysis

A study conducted on similar derivatives demonstrated that modifications in the thiourea structure could enhance anti-inflammatory activity. The docking results showed favorable interactions with key residues in the enzyme's active site, which warrants further optimization and experimental validation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Thiourea derivatives are known to exhibit significant activity against various bacterial strains. The synthesized compounds showed effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentration values indicating strong antibacterial potential .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimal Inhibitory Concentration (µg/mL) |

|---|---|---|

| 1a | Staphylococcus aureus | 16 |

| 1g | Pseudomonas aeruginosa | 32 |

| 1e | Escherichia coli | 8 |

Anticancer Research

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The presence of the pyrazole ring has been linked to enhanced cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Synthesis and Characterization

The synthesis of this compound can be achieved through straightforward chemical transformations involving commercially available reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiourea moiety participates in nucleophilic substitutions due to the electron-rich sulfur atom. Key examples include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Dry DMF, 60°C, 4–6 hrs | S-Alkylated derivatives | |

| Acyl chlorides | THF, room temperature | Thioacyl intermediates (e.g., acetylated thioureas) |

Mechanistic Insight : The sulfur atom acts as a soft nucleophile, attacking electrophilic centers. Alkylation typically occurs at the sulfur site, while acylation targets the nitrogen atoms.

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic systems under acidic or basic conditions:

Example : Reaction with malononitrile under microwave conditions yields fused pyrazole-thiazole systems via intramolecular cyclization .

Coordination with Metal Ions

The thiourea group chelates transition metals, forming complexes with varied geometries:

| Metal Salt | Ligand Ratio | Geometry | Biological Activity |

|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Square planar | Anticancer screening |

| Fe(NO₃)₃·9H₂O | 1:1 | Octahedral | Catalytic oxidation studies |

Key Finding : Copper complexes exhibit enhanced cytotoxicity compared to the parent ligand.

Oxidation-Reduction Reactions

Controlled oxidation of the thiourea group modifies its electronic properties:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂ | Acetic acid, 50°C | Disulfide derivatives | Reduced bioavailability |

| KMnO₄ | Alkaline medium | Sulfonic acid analogs | Increased water solubility |

Note : Overoxidation with strong agents like KMnO₄ degrades the pyrazole ring, limiting utility.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the phenyl ring:

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted thiourea | 72% |

| Phenylboronic acid | Cu(OAc)₂, ligand | Extended π-conjugated systems | 65% |

Applications : These reactions enhance structural diversity for material science applications, such as organic semiconductors.

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural rearrangements:

| Condition | Observation | Implication |

|---|---|---|

| HCl (conc.) | Ring contraction to imidazoline analogs | Novel bioactive scaffolds |

| NaOH (aqueous) | Hydrolysis to urea derivatives | Reduced thiourea toxicity |

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

| Wavelength | Product | Stability |

|---|---|---|

| 254 nm | Cyclodimer via C=S activation | Thermally labile |

| 365 nm | cis-trans isomerization | Reversible process |

Critical Analysis of Reactivity

-

Steric Effects : The 4-isopropylphenyl group hinders reactions at the pyrazole C-4 position, directing reactivity to the thiourea group.

-

Electronic Effects : Electron-withdrawing substituents on the pyrazole ring enhance thiourea’s nucleophilicity .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor S-alkylation, while protic solvents promote hydrolysis.

Propiedades

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-propan-2-ylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c1-14(2)16-10-12-17(13-11-16)22-21(27)23-19-15(3)24(4)25(20(19)26)18-8-6-5-7-9-18/h5-14H,1-4H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWHSYMTPEZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.